Glycyrol Glycyrol Glycyrol is a member of the class of coumestans that is coumestan substituted by hydroxy groups at positions 1 and 9, a methoxy group at position 3 and a prenyl group at position 2 respectively. It has a role as a plant metabolite and an antineoplastic agent. It is a member of coumestans, a polyphenol, a delta-lactone and an aromatic ether. It is functionally related to a coumestan.
Glycyrol is a natural product found in Glycyrrhiza uralensis, Glycyrrhiza aspera, and other organisms with data available.
See also: Glycyrrhiza uralensis Root (part of).
Brand Name: Vulcanchem
CAS No.: 23013-84-5
VCID: VC20815829
InChI: InChI=1S/C21H18O6/c1-10(2)4-6-12-14(23)9-16-18(19(12)25-3)20-17(21(24)27-16)13-7-5-11(22)8-15(13)26-20/h4-5,7-9,22-23H,6H2,1-3H3
SMILES: CC(=CCC1=C(C=C2C(=C1OC)C3=C(C4=C(O3)C=C(C=C4)O)C(=O)O2)O)C
Molecular Formula: C21H18O6
Molecular Weight: 366.4 g/mol

Glycyrol

CAS No.: 23013-84-5

Cat. No.: VC20815829

Molecular Formula: C21H18O6

Molecular Weight: 366.4 g/mol

* For research use only. Not for human or veterinary use.

Glycyrol - 23013-84-5

Specification

Description Glycyrol is a member of the class of coumestans that is coumestan substituted by hydroxy groups at positions 1 and 9, a methoxy group at position 3 and a prenyl group at position 2 respectively. It has a role as a plant metabolite and an antineoplastic agent. It is a member of coumestans, a polyphenol, a delta-lactone and an aromatic ether. It is functionally related to a coumestan.
Glycyrol is a natural product found in Glycyrrhiza uralensis, Glycyrrhiza aspera, and other organisms with data available.
See also: Glycyrrhiza uralensis Root (part of).
CAS No. 23013-84-5
Molecular Formula C21H18O6
Molecular Weight 366.4 g/mol
IUPAC Name 3,9-dihydroxy-1-methoxy-2-(3-methylbut-2-enyl)-[1]benzofuro[3,2-c]chromen-6-one
Standard InChI InChI=1S/C21H18O6/c1-10(2)4-6-12-14(23)9-16-18(19(12)25-3)20-17(21(24)27-16)13-7-5-11(22)8-15(13)26-20/h4-5,7-9,22-23H,6H2,1-3H3
Standard InChI Key LWESBHWAOZORCQ-UHFFFAOYSA-N
SMILES CC(=CCC1=C(C=C2C(=C1OC)C3=C(C4=C(O3)C=C(C=C4)O)C(=O)O2)O)C
Canonical SMILES CC(=CCC1=C(C2=C(C=C1O)OC(=O)C3=C2OC4=C3C=CC(=C4)O)OC)C
Appearance Yellow powder
Melting Point 243.5 - 245 °C

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